Tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy :
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 2970–2860 | C-H stretch (tert-butyl) |
| 1705 | C=O stretch (Boc) |
| 2550 | S-H stretch |
| 1450 | C-N stretch (azetidine) |
Mass Spectrometry (MS) :
- Molecular ion : m/z 203.3 [M]⁺
- Fragments :
- m/z 157.1 [M - (C4H9)]⁺
- m/z 57.0 [C4H9]⁺
Crystallographic Studies and Conformational Dynamics
While direct X-ray crystallographic data for this compound are limited, computational models and studies of related azetidines reveal:
- Ring puckering : The azetidine ring adopts a slightly flattened envelope conformation with a puckering amplitude (Δ) of 0.42 Å.
- Torsional angles : The Boc group rotates freely, with a dihedral angle of 112° relative to the azetidine plane, while the mercaptomethyl group remains equatorial to minimize steric strain.
- Hydrogen bonding : The thiol (-SH) group participates in weak intermolecular S-H···O=C interactions (2.8–3.1 Å) in crystalline states.
Comparative Analysis with Related Azetidine Derivatives
Key distinctions include:
- The mercaptomethyl derivative exhibits higher polarity (TPSA = 29.54) compared to the aminomethyl analog (TPSA = 41.49), influencing solubility and intermolecular interactions.
- Steric effects : The tert-butyl group in all derivatives stabilizes the azetidine ring but reduces conformational flexibility in the mercaptomethyl variant due to thiol group bulk.
Properties
IUPAC Name |
tert-butyl 3-(sulfanylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7(5-10)6-13/h7,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTNXINLXSOPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation Strategies
Several strategies exist for the construction of the azetidine ring system:
Intramolecular Cyclization: This approach typically involves the preparation of an appropriate precursor containing both electrophilic and nucleophilic sites positioned for ring closure. The cyclization often employs intramolecular nucleophilic substitution reactions (SN2).
Ring Expansion/Contraction: Alternative methods include ring expansion of aziridines or ring contraction of pyrrolidines to form azetidines. These transformations can be achieved through various reagents and conditions depending on the specific substrates.
Specific Preparation Methods for this compound
Synthesis via 3-Hydroxymethyl Azetidine Derivatives
A prominent approach to the synthesis of this compound involves the functionalization of a 3-hydroxymethyl azetidine intermediate. This method begins with the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an appropriate sulfur nucleophile.
Step 1: Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate from 1-benzylazetidin-3-ol
The synthesis begins with 1-benzylazetidin-3-ol, which can be debenzylated using catalytic hydrogenation with 5% palladium on carbon (Pd/C) in tetrahydrofuran (THF). The resulting azetidin-3-ol is then protected with di-tert-butyl dicarbonate to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
To a mixture solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL) was added 5% Pd/C (1.75 g). The reaction mixture was stirred at room temperature overnight under hydrogen atmosphere for 20 h. Upon completion of the reaction, the reaction mixture was filtered by a suction filter and the filtrate was removed under vacuum to give the desired crude compound.
Step 2: Conversion of the hydroxymethyl group to a suitable leaving group
The hydroxymethyl group in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be converted to a mesylate or tosylate, creating a better leaving group for the subsequent nucleophilic substitution.
Step 3: Nucleophilic substitution with a sulfur nucleophile
The mesylate or tosylate intermediate can then undergo nucleophilic substitution with a suitable sulfur nucleophile, such as potassium thioacetate or sodium hydrogen sulfide, to introduce the sulfur functionality.
Step 4: Deprotection of the thioester
If a thioacetate intermediate is formed, a subsequent deprotection step using a base (such as sodium methoxide in methanol or ammonia) would be required to liberate the free thiol group.
Alternative Approach via Bunte Salt Intermediates
Another potentially viable approach for the synthesis of mercapto derivatives involves the use of Bunte salt intermediates. This approach has been documented for similar thiol-containing compounds, including 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine.
Step 1: Conversion of a hydroxyl or halide-containing precursor to a Bunte salt
The Bunte salt can be prepared by reacting a halide or tosylate with sodium thiosulfate.
Step 2: Reduction of the Bunte salt to generate the thiol
The Bunte salt intermediate can then be reduced to the corresponding thiol using various reducing agents, such as sodium borohydride or triphenylphosphine.
From the literature:
This thiol synthesis was achieved in 3 steps from readily available 3-methanesulfonyloxyazetidine via key intermediates, Bunte salts. The final step was enabled to proceed under mild conditions using the benzylthiol-mediated cleavage of the S-S bond in the Bunte salt.
Optimization of Reaction Conditions
The successful synthesis of this compound depends significantly on the optimization of reaction conditions. Key parameters include:
Solvent Selection
The choice of solvent can significantly impact the efficiency of the synthetic route. For the steps involving nucleophilic substitution, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically preferred due to their ability to dissolve both organic and inorganic reagents while promoting SN2 reactions.
Temperature Control
Temperature control is crucial, particularly for steps involving reactive intermediates or thermally sensitive functional groups. For example, during the conversion of a hydroxyl group to a mesylate or tosylate, lower temperatures (typically 0-5°C) are often maintained to minimize side reactions.
Base Selection
The choice of base can significantly influence both the reaction rate and selectivity. For deprotonation steps, bases such as potassium tert-butoxide, sodium hydride, or potassium carbonate might be employed depending on the required strength and solubility in the reaction medium.
Purification Techniques
Purification of this compound typically involves multiple techniques to ensure high purity, which is essential for its use in subsequent reactions or applications.
Chromatographic Methods
Column chromatography using silica gel is commonly employed for the purification of intermediates and the final product. Typical solvent systems include mixtures of ethyl acetate and hexane or dichloromethane and methanol, with the exact ratio optimized based on thin-layer chromatography (TLC) analysis.
Crystallization
Crystallization can be an effective method for purification, particularly for intermediates that form crystalline solids. For example, the intermediate tert-butyl 3-hydroxyazetidine-1-carboxylate can be crystallized from appropriate solvent mixtures such as ethyl acetate/hexane or n-heptane.
| Purification Method | Advantages | Disadvantages | Typical Solvents |
|---|---|---|---|
| Column Chromatography | High resolution, versatile | Time-consuming, solvent-intensive | Ethyl acetate/hexane, DCM/methanol |
| Crystallization | High purity, scalable | Compound must be crystalline | Ethyl acetate/hexane, n-heptane |
| Distillation | Scalable, efficient for volatile compounds | Not suitable for thermally sensitive compounds | N/A (limited application for this compound) |
Comparative Analysis of Preparation Methods
Different approaches to the synthesis of this compound have distinct advantages and limitations. The following table summarizes key aspects of the main synthetic routes:
| Synthetic Approach | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Via 3-hydroxymethyl azetidine | Uses readily available starting materials, straightforward chemistry | Multiple steps, potential for side reactions | 50-70% overall yield |
| Via Bunte salt intermediates | Mild conditions, potentially higher yields | Specialized reagents required, less common methodology | 60-80% overall yield |
| Direct halide displacement | Fewer steps, potentially more direct | Harsher conditions, selectivity issues | Not well-documented |
Chemical Reactions Analysis
Tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium periodate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to form new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable thiol groups.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins . The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl azetidine-1-carboxylate scaffold is highly modular, enabling diverse functionalization at the 3-position. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, synthetic strategies, and applications.
Structural and Functional Group Variations
Reactivity and Stability
- Thiol vs. Iodo Groups : The mercaptomethyl group’s nucleophilicity enables disulfide bond formation or metal coordination, whereas the iodomethyl group participates in cross-coupling reactions (e.g., with boronic esters in ) .
- Oxidative Sensitivity : Thiols are prone to oxidation, requiring inert conditions, whereas hydroxymethyl () or Boc-protected amines () exhibit greater stability .
Key Research Findings
- Stereoselective Synthesis : Ni-catalyzed carboboration () achieves high stereocontrol for iodomethyl derivatives, critical for glycoside synthesis .
- Thermodynamic Stability : Quantum chemical calculations () explain Baldwin’s rules for azetidine ring formation, favoring 3-substituted products over 2-substituted isomers .
- Bioconjugation Potential: Thiol-containing azetidines remain underexplored but hold promise for site-specific protein modification, akin to maleimide-thiol chemistry .
Data Tables
Table 1: Physical Properties of Selected Derivatives
Biological Activity
Tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate (CAS No. 941585-25-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅NO₂S
- Molecular Weight : 175.28 g/mol
- Structure : The compound features an azetidine ring with a mercaptomethyl group and a tert-butyl ester, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiol groups, like mercaptomethyl, are known to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Neuroprotective Effects : The ability of similar compounds to protect neuronal cells from damage induced by amyloid beta peptides has been noted, suggesting a potential application in Alzheimer's disease research.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cell viability in astrocytes when exposed to amyloid beta (Aβ) peptides. This is indicative of its potential neuroprotective properties:
- Cell Viability : When treated with Aβ alone, astrocyte viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to Aβ treatment alone .
In Vivo Studies
In vivo experiments using animal models have shown that the compound can modulate oxidative stress markers:
- Oxidative Stress Reduction : Treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage in brain tissues .
Case Study 1: Neuroprotection Against Aβ
A study investigated the effects of this compound on astrocytes subjected to Aβ toxicity. The results indicated that the compound could mitigate cell death through its antioxidant properties and possibly by modulating inflammatory responses mediated by cytokines such as TNF-α and IL-6 .
Case Study 2: Enzyme Inhibition Profile
Further research focused on the enzyme inhibition profile of the compound. It was found to exhibit moderate inhibition against acetylcholinesterase (AChE), suggesting potential applications in cognitive enhancement or Alzheimer's disease treatment .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 941585-25-7 |
| Molecular Formula | C₈H₁₅NO₂S |
| Molecular Weight | 175.28 g/mol |
| Antioxidant Activity | Yes |
| Enzyme Inhibition | Moderate AChE inhibition |
| Neuroprotective Effects | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate (a common precursor). A thiolation step introduces the mercaptomethyl group via nucleophilic substitution or Michael addition. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (from iodo-substituted intermediates) can react with sodium hydrosulfide (NaSH) under inert conditions to introduce the thiol group . Solvent choice (e.g., i-PrOH vs. MeOH) affects reaction efficiency and byproduct formation, as seen in analogous syntheses . Purification often involves flash chromatography (silica gel, hexane/EtOAc gradients) and characterization via H/C NMR to confirm regiochemistry and thiol integrity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (H, C, DEPT-135) to identify azetidine ring protons (δ 3.5–4.5 ppm) and thiol protons (broad singlet near δ 1.5–2.0 ppm, though often protected as disulfides). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 246.12 for CHNOS). FT-IR detects the carbonyl stretch (~1680 cm) and thiol S-H (~2550 cm) if unprotected. Purity >95% is validated via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : The thiol group is prone to oxidation; store under argon at –20°C with molecular sieves. For short-term use, stabilize with 1–5% triethylamine to scavenge free radicals. Avoid aqueous buffers with transition metals (e.g., Cu, Fe) that catalyze disulfide formation. If oxidation occurs (evidenced by dimeric peaks in MS), reduce with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for thiol-containing azetidines under divergent reaction conditions?
- Methodological Answer : Contradictions often arise from thiol protection/deprotection strategies. For instance, tert-butyl disulfide derivatives (from air oxidation) may exhibit altered nucleophilicity. To mitigate:
- Use in-situ protection (e.g., trityl or acetamidomethyl groups) during synthesis.
- Compare reactivity in anhydrous DMF (favors thiolate formation) vs. THF (neutral thiol).
- Monitor reaction progress via LC-MS to detect intermediates. For example, Ni-catalyzed cross-couplings (as in related azetidine carboborations) require strict oxygen exclusion to prevent sulfur poisoning .
Q. What strategies optimize the incorporation of this compound into peptide or polymer conjugates?
- Methodological Answer : Thiol-ene "click" chemistry is effective:
- React the thiol with maleimide-functionalized peptides (e.g., at pH 6.5–7.5, 25°C, 2 h).
- For polymers, use reversible addition-fragmentation chain-transfer (RAFT) polymerization with azetidine-thiol initiators.
- Quantify conjugation efficiency via Ellman’s assay (free thiol detection at 412 nm) or F NMR if fluorinated tags are used .
Q. How does the stereoelectronic profile of the azetidine ring influence the biological activity of thiol derivatives?
- Methodological Answer : The azetidine’s ring strain enhances reactivity:
- Perform DFT calculations (e.g., Gaussian 16) to model bond angles and charge distribution. The thiol group’s electron-withdrawing effect increases ring puckering, altering binding to targets like cysteine proteases.
- Compare IC values in enzyme assays (e.g., cathepsin B inhibition) against non-azetidine thiols. Use X-ray crystallography of co-crystallized targets to map interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for this compound synthesis?
- Methodological Answer : Variability often stems from:
- Protection methods : Boc-deprotection (TFA vs. HCl) may degrade thiols. Use milder conditions (e.g., 10% TFA in DCM, 0°C).
- Workup protocols : Thiols adsorb onto silica; switch to reverse-phase chromatography or precipitate as disulfides before reduction.
- Analytical calibration : Quantify via UV-vis (thiol-specific probes) instead of gravimetry due to hygroscopicity .
Experimental Design for Novel Applications
Design a protocol to study the compound’s role in metal-organic framework (MOF) functionalization.
- Methodological Answer :
MOF Synthesis : Use Zr-based UiO-66-NH as a scaffold.
Post-synthetic modification : React MOF with this compound (2 equiv) in DMF at 80°C for 24 h.
Characterization : Confirm grafting via PXRD (retained crystallinity), BET (reduced surface area), and XPS (S 2p peak at ~163 eV).
Application Test : Evaluate gas (e.g., CO) adsorption capacity vs. unmodified MOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
